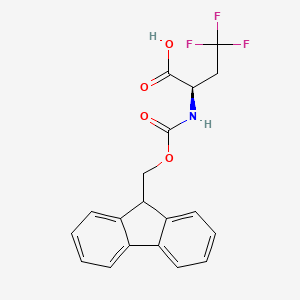

![molecular formula C15H25N B6353268 (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine CAS No. 1036478-59-7](/img/structure/B6353268.png)

(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine” is a chemical compound used in scientific research and industry for various purposes. The butan-2-yl (sec-butyl) group is chiral, meaning it has a non-superimposable mirror image. The carbon atom at position 2 is a stereocenter, having four different groups attached: −H, −CH3, −CH2−CH3, and −R .

Molecular Structure Analysis

The molecular formula of “this compound” is C15H26ClN. The structure includes a butan-2-yl group, a tert-butylphenyl group, and a methylamine group . The exact 3D molecular structure would require more specific data or computational chemistry methods to determine.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 255.82 g/mol. Other physical and chemical properties such as density, melting point, boiling point, and flash point are not provided in the available resources .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- A study by Novakov et al. (2017) explored the reaction of related compounds in butanol, leading to the formation of butyl ester, which is resistant to aminolysis (Novakov et al., 2017).

- Mukhopadhyay et al. (2015) synthesized Schiff base ligands involving tert-butylphenylamine and examined their binding with DNA and proteins, indicating potential in anticancer activity (Mukhopadhyay et al., 2015).

- Deeken et al. (2006) investigated group 10 metal aminopyridinato complexes, involving tert-butylpyridine, for applications in catalysis and polymerization (Deeken et al., 2006).

Asymmetric Synthesis and Ligand Design

- Ellman et al. (2002) discussed the use of N-tert-butanesulfinyl imines, a related class of compounds, as intermediates for asymmetric synthesis of amines, highlighting their versatility in synthesizing enantioenriched amines (Ellman et al., 2002).

- Altenbach et al. (2008) synthesized 2-aminopyrimidines, including tert-butylpyrimidinylamine, as ligands for the histamine H4 receptor, exploring their potential in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).

Catalysis and Polymerization

- Tümer et al. (2007) synthesized Schiff base ligands involving tert-butylphenol and studied their catalytic properties, including antimicrobial activity, indicating a broad range of potential applications (Tümer et al., 2007).

- Huang et al. (2008) investigated the formylation reaction of tert-butylphenol derivatives, highlighting the impact of steric effects on the formation of different by-products (Huang et al., 2008).

Electrochromic and Optoelectronic Applications

- Yagmur et al. (2013) synthesized a polymer precursor related to tert-butylamine and studied its electrochromic properties, indicating potential in multicolored electrochromic devices (Yagmur et al., 2013).

Propiedades

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-6-12(2)16-11-13-7-9-14(10-8-13)15(3,4)5/h7-10,12,16H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRDQDXIJKZIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)